molecular formula C11H13ClN4O6 B12900702 2-Chloro-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6-hydroxy-7-methyl-7H-purin-8(9H)-one

2-Chloro-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6-hydroxy-7-methyl-7H-purin-8(9H)-one

Cat. No.: B12900702
M. Wt: 332.70 g/mol
InChI Key: KVZIKOFHSXHOCT-UUOKFMHZSA-N
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Description

2-Chloro-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6-hydroxy-7-methyl-7H-purin-8(9H)-one is a complex organic compound that belongs to the class of purine derivatives. These compounds are known for their significant roles in various biological processes and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6-hydroxy-7-methyl-7H-purin-8(9H)-one typically involves multi-step organic reactions. The starting materials are often purine bases, which undergo chlorination, hydroxylation, and glycosylation reactions under controlled conditions. Common reagents include chlorinating agents like thionyl chloride, hydroxylating agents such as hydrogen peroxide, and glycosyl donors like tetrahydrofuran derivatives.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6-hydroxy-7-methyl-7H-purin-8(9H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like potassium permanganate.

    Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents such as sodium borohydride.

    Substitution: Replacement of the chlorine atom with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted purine derivatives.

Scientific Research Applications

2-Chloro-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6-hydroxy-7-methyl-7H-purin-8(9H)-one has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in cellular processes and enzyme interactions.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and viral infections.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6-hydroxy-7-methyl-7H-purin-8(9H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    Adenosine: A naturally occurring purine nucleoside with similar structural features.

    Guanosine: Another purine nucleoside with comparable biological functions.

    2-Chloroadenosine: A chlorinated derivative of adenosine with distinct pharmacological properties.

Uniqueness

2-Chloro-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6-hydroxy-7-methyl-7H-purin-8(9H)-one is unique due to its specific substitution pattern and functional groups, which confer distinct chemical reactivity and biological activity compared to other purine derivatives.

Properties

Molecular Formula

C11H13ClN4O6

Molecular Weight

332.70 g/mol

IUPAC Name

2-chloro-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-methyl-1H-purine-6,8-dione

InChI

InChI=1S/C11H13ClN4O6/c1-15-4-7(13-10(12)14-8(4)20)16(11(15)21)9-6(19)5(18)3(2-17)22-9/h3,5-6,9,17-19H,2H2,1H3,(H,13,14,20)/t3-,5-,6-,9-/m1/s1

InChI Key

KVZIKOFHSXHOCT-UUOKFMHZSA-N

Isomeric SMILES

CN1C2=C(N=C(NC2=O)Cl)N(C1=O)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O

Canonical SMILES

CN1C2=C(N=C(NC2=O)Cl)N(C1=O)C3C(C(C(O3)CO)O)O

Origin of Product

United States

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